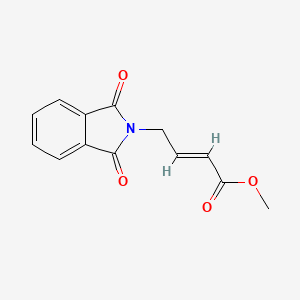

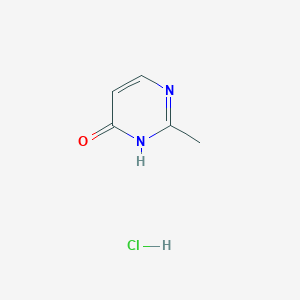

methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate

Descripción general

Descripción

Methyl (2E)-4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)but-2-enoate, commonly referred to as methyl 4-hydroxybut-2-enoate, is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 214.24 g/mol. Methyl 4-hydroxybut-2-enoate is a naturally occurring compound found in a variety of plant species, including tomatoes, peppers, and eggplants, as well as in some fungi. It is a potent anti-inflammatory and antioxidant agent, and has been studied for its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Methyl 4-hydroxybut-2-enoate has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, methyl 4-hydroxybut-2-enoate has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of melanoma cells and to induce apoptosis in these cells. In diabetes research, methyl 4-hydroxybut-2-enoate has been shown to reduce glucose levels in the blood, suggesting a potential role in the management of diabetes. In Alzheimer's disease research, methyl 4-hydroxybut-2-enoate has been shown to reduce the levels of amyloid-beta peptide in the brain, suggesting a potential role in the treatment of Alzheimer's disease.

Mecanismo De Acción

The exact mechanism of action of methyl 4-hydroxybut-2-enoate is not yet fully understood. However, it has been suggested that methyl 4-hydroxybut-2-enoate may act as an antioxidant, reducing oxidative stress and decreasing the levels of pro-inflammatory cytokines. It has also been suggested that methyl 4-hydroxybut-2-enoate may act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory molecules.

Biochemical and Physiological Effects

Methyl 4-hydroxybut-2-enoate has been shown to have a variety of biochemical and physiological effects. In animal studies, methyl 4-hydroxybut-2-enoate has been shown to reduce inflammation, reduce oxidative stress, and reduce the production of pro-inflammatory molecules. It has also been shown to reduce the levels of amyloid-beta peptide in the brain, suggesting a potential role in the treatment of Alzheimer's disease. In addition, methyl 4-hydroxybut-2-enoate has been shown to reduce glucose levels in the blood, suggesting a potential role in the management of diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Methyl 4-hydroxybut-2-enoate is a relatively stable compound and is relatively easy to synthesize. This makes it well-suited for laboratory experiments. However, it is important to note that methyl 4-hydroxybut-2-enoate is a potent anti-inflammatory and antioxidant agent, and as such, it can produce unwanted side effects if not used in the correct doses. Additionally, it is important to note that the exact mechanism of action of methyl 4-hydroxybut-2-enoate is not yet fully understood, and as such, further research is needed to fully understand its potential therapeutic applications.

Direcciones Futuras

The potential therapeutic applications of methyl 4-hydroxybut-2-enoate are far-reaching and warrant further research. Future studies should focus on elucidating the exact mechanism of action of methyl 4-hydroxybut-2-enoate, as well as exploring its potential therapeutic applications in a variety of diseases. Additionally, further research should be conducted to explore the potential side effects of methyl 4-hydroxybut-2-enoate, as well as to develop methods for more efficient synthesis of the compound. Finally, further research should be conducted to explore the potential for methyl 4-hydroxybut-2-enoate to be used as a dietary supplement.

Métodos De Síntesis

Methyl 4-hydroxybut-2-enoate can be synthesized by a variety of methods, including the condensation of 4-hydroxybutanal with acetic acid in the presence of a base, such as sodium hydroxide. The reaction is typically carried out at a temperature of approximately 80°C for 4-6 hours. Another method involves the reaction of 4-hydroxybutanal with an alkyl halide, such as bromoethane, in the presence of a base. The reaction is typically carried out at a temperature of approximately 60°C for 4-6 hours.

Propiedades

IUPAC Name |

methyl (E)-4-(1,3-dioxoisoindol-2-yl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO4/c1-18-11(15)7-4-8-14-12(16)9-5-2-3-6-10(9)13(14)17/h2-7H,8H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLDZOOUNGYCZSH-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/CN1C(=O)C2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (2E)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)but-2-enoate | |

CAS RN |

54238-27-6 | |

| Record name | NSC134468 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B6416644.png)

![12-bromo-3-methyl-9-(pyridin-2-yl)-2,4,5,8-tetraazatricyclo[8.4.0.0?,?]tetradeca-1(10),3,5,8,11,13-hexaene](/img/structure/B6416683.png)

![(E)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B6416690.png)

![6-[(propan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B6416694.png)

![[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B6416709.png)

![1-methyl-3-{[25,26,27,28-tetrakis(hexadecyloxy)-11,17,23-tris[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pentacyclo[19.3.1.1^{3,7}.1^{9,13}.1^{15,19}]octacosa-1(25),3(28),4,6,9,11,13(27),15(26),16,18,21,23-dodecaen-5-yl]methyl}-1H-imidazol-3-ium tetrachloride](/img/structure/B6416722.png)